
3-Iodo-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1,6-naphthyridin-5(6H)-one is a heterocyclic organic compound that contains both iodine and nitrogen atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,6-naphthyridin-5(6H)-one typically involves the iodination of a naphthyridine precursor. This can be achieved through various methods, such as:
Electrophilic Iodination: Using iodine or iodine monochloride in the presence of an oxidizing agent.
Nucleophilic Substitution: Starting from a halogenated naphthyridine and substituting with iodine.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-naphthyridine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1,6-naphthyridin-5(6H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-5(6H)-one: The non-iodinated parent compound.
3-Bromo-1,6-naphthyridin-5(6H)-one: A brominated analogue.
3-Chloro-1,6-naphthyridin-5(6H)-one: A chlorinated analogue.
Uniqueness
The presence of the iodine atom in 3-Iodo-1,6-naphthyridin-5(6H)-one can impart unique reactivity and properties compared to its halogenated analogues. Iodine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-iodo-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H5IN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) |
InChI Key |
SALXGFVYEZULSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1N=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
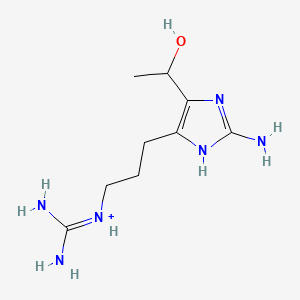
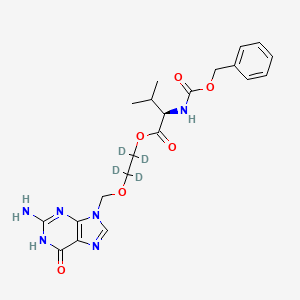
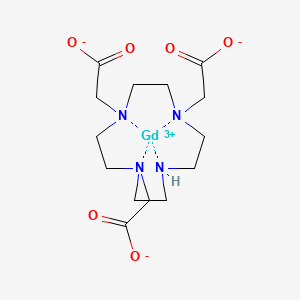
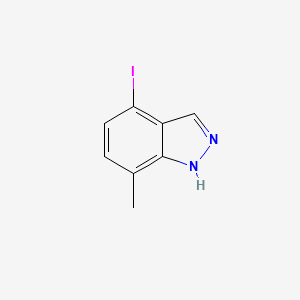
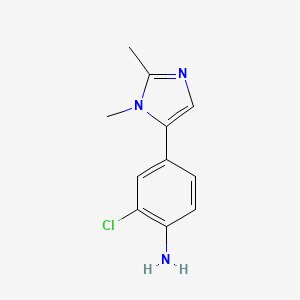

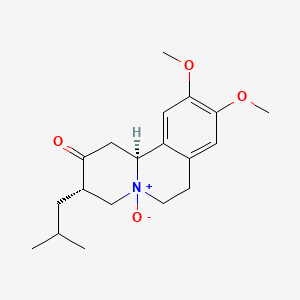

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
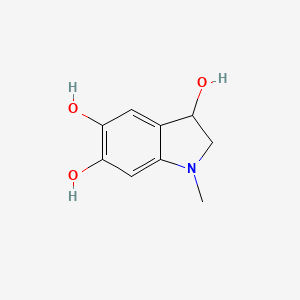
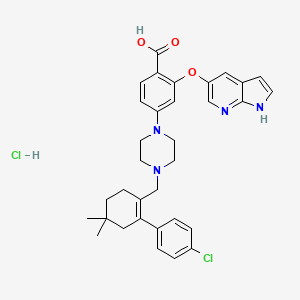
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
